molecular formula C8H15NO B13233313 N-Methyl-N-(pent-4-en-1-yl)acetamide

N-Methyl-N-(pent-4-en-1-yl)acetamide

Cat. No.: B13233313
M. Wt: 141.21 g/mol
InChI Key: XUBIVAHAAJCIGQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(pent-4-en-1-yl)acetamide is an acetamide derivative featuring a methyl group and a pent-4-en-1-yl substituent attached to the nitrogen atom.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-N-pent-4-enylacetamide

InChI

InChI=1S/C8H15NO/c1-4-5-6-7-9(3)8(2)10/h4H,1,5-7H2,2-3H3

InChI Key

XUBIVAHAAJCIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pent-4-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pentenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of This compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pent-4-en-1-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(pent-4-en-1-yl)acetamide: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of N-methylacetamides, highlighting substituent differences and their implications:

Compound Name Substituent Structure Key Properties/Activities Toxicity (LD50) References
N-Methyl-N-(pent-4-en-1-yl)acetamide Pent-4-en-1-yl (C5H9 with C4 double bond) Hypothesized moderate lipophilicity Not reported -
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide 4-(3-hydroxypyrrolidinyl)-2-butynyl Antifungal activity against Alternaria spp. Not reported
BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) 1-methyl-4-pyrrolidino-2-butynyl Dual presynaptic antagonist/postsynaptic agonist (muscarinic) Not reported
N-Methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]acetamide 4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl Moderate acute toxicity (LD50: 41 mg/kg) Toxicity Class 2
Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide) Thiazole-pyridinyl complex Antiviral (herpes helicase-primase inhibitor) Not reported

Key Observations

Antifungal Activity: The 4-(3-hydroxypyrrolidinyl)-2-butynyl substituent in Bacillus-derived acetamides demonstrates antifungal properties, likely due to hydrogen bonding from the hydroxyl group . The absence of polar groups in the pent-4-en-1-yl analog might reduce such activity but increase metabolic stability.

Toxicity Profile

  • Substituents with heterocyclic or esterified groups (e.g., acetoxymethyl-pyrrolidyl) correlate with higher toxicity (e.g., LD50 41 mg/kg) . The simpler alkenyl chain in this compound may lower acute toxicity, though empirical data is needed.

Pharmacological Applications Muscarinic Modulation: BM-5’s pyrrolidino-butynyl group enables dual receptor activity, suggesting that substituent rigidity and nitrogen placement are critical for targeting GPCRs . The pent-4-en-1-yl group’s conformational flexibility might limit such specificity but could aid in probing receptor-ligand dynamics. Antiviral Potential: Pritelivir’s thiazole-sulfamoyl group highlights the role of aromatic and sulfonamide motifs in antiviral design . The pent-4-en-1-yl group’s unsaturation could serve as a synthetic handle for further functionalization in similar applications.

Biological Activity

N-Methyl-N-(pent-4-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of N-methylacetamide with pent-4-en-1-yl halides or other suitable precursors. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential use in cancer therapy.
  • Neuroactivity : There is emerging evidence that suggests neuroactive properties, which could be beneficial in treating neurological disorders.

1. Antimicrobial Studies

Research indicates that this compound demonstrates significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432
Pseudomonas aeruginosa12864

2. Cytotoxicity Assays

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were calculated to assess potency.

Cell Line IC50 (µM) Control IC50 (µM)
HeLa2515
MCF-73020

3. Neuroactivity Research

Neuropharmacological evaluations have indicated that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. Behavioral assays in rodent models demonstrated increased locomotor activity, suggesting stimulant properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the N-methyl group and the pentenyl chain appears to enhance its interaction with biological targets. Further SAR studies are needed to optimize its efficacy and reduce potential side effects.

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